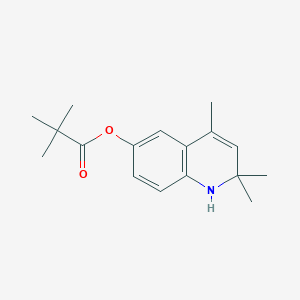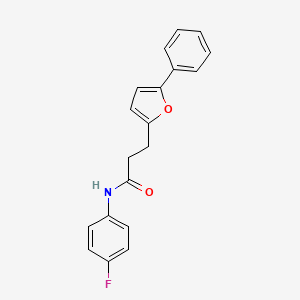
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate: is an organic compound with the molecular formula C17H23NO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with trimethyl groups and a pivalate ester. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate typically involves the condensation of aniline with acetone in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. Metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts have been used effectively for this purpose .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using heterogeneous catalytic condensation. The process involves the use of Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3. The reaction conditions are optimized to achieve high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
Chemistry: 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate is used as a precursor in the synthesis of other quinoline derivatives. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial, antimalarial, and anti-inflammatory activities. It serves as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used as an antioxidant in rubber technologies and as a preservative for animal nutriments and vegetable oils .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar chemical properties.
6-Dodecyl-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with a longer alkyl chain.
2,2,4-Trimethyl-6-quinolinone: A quinoline derivative with a ketone functional group
Uniqueness: 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl pivalate is unique due to its pivalate ester group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where other quinoline derivatives may not be suitable.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H23NO2/c1-11-10-17(5,6)18-14-8-7-12(9-13(11)14)20-15(19)16(2,3)4/h7-10,18H,1-6H3 |
InChI Key |
VRWUBYRIUQFTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B11041559.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11041560.png)
![9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11041562.png)
![1-(Tert-butyl)-5-(4-fluorophenyl)-4-(4-methoxyphenyl)-4,4A,5,8-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11041563.png)
![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11041565.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11041581.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11041583.png)
![Methyl 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B11041591.png)

![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11041611.png)
![1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone](/img/structure/B11041618.png)

![3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B11041630.png)
![N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine](/img/structure/B11041634.png)
